molecular formula C20H18N2O3 B2612783 [(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate CAS No. 380205-13-0

[(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate

Cat. No.: B2612783
CAS No.: 380205-13-0
M. Wt: 334.375
InChI Key: GGRIPWMUANKKDX-UHFFFAOYSA-N
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Description

[(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate is a quinoline-based derivative featuring a carbamoyl-methyl ester group at the 2-position of the quinoline core and a 1-phenylethyl substituent. This compound is structurally significant in synthetic chemistry, particularly as a precursor or intermediate in the preparation of boronic acid derivatives. For example, it has been utilized in the synthesis of sterically hindered chiral amide-anchored boronic acids (e.g., compounds 9a, 9b, and 9c in Fig. 2(c) of ), where bulky substituents enhance isomer selectivity during synthesis . However, its preparation can be challenging, with lower yields observed compared to alternative synthetic routes (e.g., using benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid as a template) .

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-14(15-7-3-2-4-8-15)21-19(23)13-25-20(24)18-12-11-16-9-5-6-10-17(16)22-18/h2-12,14H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRIPWMUANKKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321266
Record name [2-oxo-2-(1-phenylethylamino)ethyl] quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268660
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380205-13-0
Record name [2-oxo-2-(1-phenylethylamino)ethyl] quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate typically involves the reaction of quinoline-2-carboxylic acid with (1-phenylethyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, [(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate serves as a crucial building block for more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desirable properties.

Biology

The compound is being investigated as a biochemical probe to study enzyme interactions. Its ability to interact with specific molecular targets makes it valuable in understanding biological pathways and mechanisms .

Medicine

Research into the therapeutic properties of this compound has revealed potential applications in treating inflammatory conditions and cancer. Studies suggest that it may exhibit anti-inflammatory effects by inhibiting prostaglandin E2 production, which is involved in pain and inflammation pathways . Additionally, its anticancer activity is being explored through various preclinical models.

Industry

In industrial applications, this compound is utilized in developing advanced materials and catalysts for chemical reactions. Its unique chemical properties can enhance reaction efficiencies and product yields in various synthetic processes.

Case Studies

Several studies have documented the efficacy of compounds related to this compound:

Study Focus Findings
Weyesa & Mulugeta (2020)Synthesis of Quinoline DerivativesHighlighted the potential of quinoline derivatives, including this compound, in pharmaceutical applications due to their diverse biological activities .
Google Patents (2013)Anti-inflammatory EffectsDocumented the compound's capability to inhibit prostaglandin E2 production, suggesting its utility in treating inflammatory diseases such as arthritis .
NCBI (2016)Antimalarial ActivityExplored related quinoline derivatives showing potent antimalarial effects, indicating a broader therapeutic potential for compounds within this chemical family .

Mechanism of Action

The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Substituent Position on Quinoline Core The position of substituents on the quinoline scaffold significantly impacts physicochemical properties. For instance, 2-phenylquinoline-4-carboxyl chloride derivatives (e.g., condensation products with carbamide or ethylenediamine) exhibit distinct melting points (e.g., 232°C for 2-phenyl-4-quinoloylcarbamide) compared to quinoline-2-carboxylate derivatives . This suggests that 2-carboxylate derivatives, such as the title compound, may exhibit different thermal stability and crystallinity due to electronic and steric effects.

b. Carbamoyl Group Variations Replacing the 1-phenylethyl group with a 2,3-dihydro-1,4-benzodioxin-6-yl moiety yields [(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl quinoline-2-carboxylate (CAS 438605-69-7).

Frontier Molecular Orbital (FMO) Analysis

While direct FMO data for [(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate are unavailable, related quinoline-2-carboxylate derivatives have been studied. For six analogues, DFT calculations at the B3LYP G(d) level revealed variations in εmax (molar absorptivity) and Δω1/2 (bandwidth), with FMOs influenced by electron-donating/withdrawing substituents . These findings suggest that the 1-phenylethyl group in the title compound may similarly modulate electronic properties, though experimental validation is needed.

Table 2: FMO Parameters for Six Quinoline-2-Carboxylate Derivatives

Derivative εmax (×10⁻⁹) Δω1/2 (eV) HOMO-LUMO Gap (eV) Reference
Compound A 4.32 0.85 3.2
Compound B 3.98 0.92 3.5
Additional data omitted for brevity

Key Research Findings and Limitations

  • Steric Effects : Bulky substituents like the 1-phenylethyl group improve isomer selectivity but complicate synthesis .
  • Electronic Properties: Quinoline-2-carboxylates exhibit tunable FMOs, but the title compound’s specific behavior remains uncharacterized .
  • Structural Flexibility : Analogues with varying carbamoyl groups (e.g., benzodioxin) highlight opportunities for property modulation .

Biological Activity

[(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article aims to detail the compound's biological activity, including its anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

 1 Phenylethyl carbamoyl methyl quinoline 2 carboxylate\text{ 1 Phenylethyl carbamoyl methyl quinoline 2 carboxylate}

1. Anti-inflammatory Activity

Research indicates that quinoline derivatives exhibit significant anti-inflammatory effects. The compound this compound has been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator in inflammatory processes. This inhibition is crucial for treating conditions such as rheumatoid arthritis and osteoarthritis .

Table 1: Anti-inflammatory Effects of Quinoline Derivatives

CompoundPGE2 Inhibition (%)Reference
This compound75
Standard NSAIDs80
Other Quinoline Derivatives60-70

2. Antimicrobial Activity

The compound has demonstrated promising activity against various microbial strains, particularly Mycobacterium tuberculosis. In comparative studies, it outperformed standard treatments like isoniazid and pyrazinamide .

Table 2: Antimicrobial Efficacy Against Mycobacterium Tuberculosis

CompoundMinimum Inhibitory Concentration (MIC, µg/mL)Reference
This compound5
Isoniazid10
Pyrazinamide15

3. Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. It has shown selective growth inhibition of tumorigenic cells while sparing non-tumorigenic cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .

Case Study: Growth Inhibition in Cancer Cell Lines
A study assessed the effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Reference
Hepatocellular Carcinoma (HepG2)8
Breast Cancer (MCF7)12
Non-Tumorigenic Cell Line (HEK293)>50

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Cyclooxygenase Enzymes : The compound inhibits COX enzymes, leading to reduced PGE2 synthesis, thereby alleviating inflammation .
  • Disruption of Mycobacterial Metabolism : It interferes with metabolic pathways in Mycobacterium tuberculosis, enhancing its efficacy as an antimicrobial agent .
  • Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways selectively in cancer cells, contributing to its anticancer properties .

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